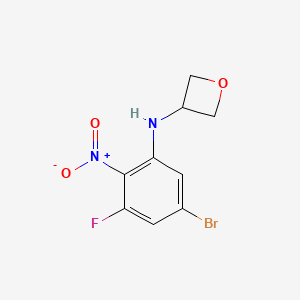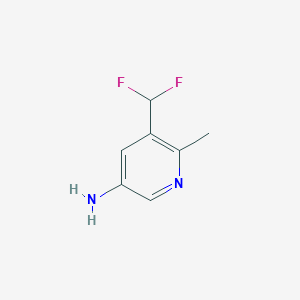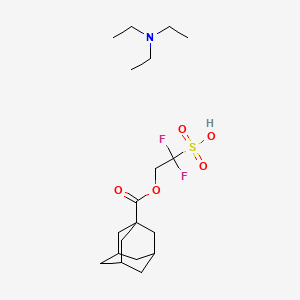
Triethylamine 2-((adamantane-1-carbonyl)oxy)-1,1-difluoroethane-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethylamine 2-((adamantane-1-carbonyl)oxy)-1,1-difluoroethane-1-sulfonate is a complex organic compound that features a unique combination of functional groups The adamantane moiety is known for its rigidity and stability, while the difluoroethane and sulfonate groups contribute to the compound’s reactivity and solubility
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triethylamine 2-((adamantane-1-carbonyl)oxy)-1,1-difluoroethane-1-sulfonate typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the amidation of adamantane with a suitable carboxylic acid derivative under Schotten-Baumann conditions, followed by reduction with borane-THF complex . The difluoroethane and sulfonate groups are then introduced through subsequent reactions involving halogenation and sulfonation .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Triethylamine 2-((adamantane-1-carbonyl)oxy)-1,1-difluoroethane-1-sulfonate undergoes various types of chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The difluoroethane group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions include various substituted adamantane derivatives, difluoroethane derivatives, and sulfonate esters .
Aplicaciones Científicas De Investigación
Triethylamine 2-((adamantane-1-carbonyl)oxy)-1,1-difluoroethane-1-sulfonate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Triethylamine 2-((adamantane-1-carbonyl)oxy)-1,1-difluoroethane-1-sulfonate involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The difluoroethane and sulfonate groups contribute to its reactivity, enabling it to interact with various enzymes and receptors . These interactions can modulate biological pathways, leading to the compound’s observed effects in antiviral and anti-inflammatory applications .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other adamantane derivatives such as amantadine, rimantadine, and memantine, which are known for their antiviral and neuroprotective properties . Additionally, difluoroethane and sulfonate-containing compounds are often used in pharmaceuticals and materials science .
Uniqueness
Triethylamine 2-((adamantane-1-carbonyl)oxy)-1,1-difluoroethane-1-sulfonate is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of the adamantane moiety provides structural rigidity and stability, while the difluoroethane and sulfonate groups enhance its reactivity and solubility .
Propiedades
Fórmula molecular |
C19H33F2NO5S |
|---|---|
Peso molecular |
425.5 g/mol |
Nombre IUPAC |
2-(adamantane-1-carbonyloxy)-1,1-difluoroethanesulfonic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C13H18F2O5S.C6H15N/c14-13(15,21(17,18)19)7-20-11(16)12-4-8-1-9(5-12)3-10(2-8)6-12;1-4-7(5-2)6-3/h8-10H,1-7H2,(H,17,18,19);4-6H2,1-3H3 |
Clave InChI |
GWNOMIHBJSJJFX-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC.C1C2CC3CC1CC(C2)(C3)C(=O)OCC(F)(F)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




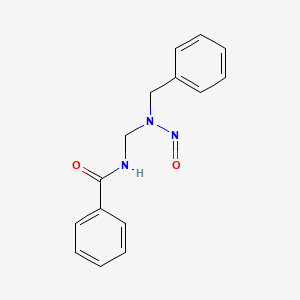

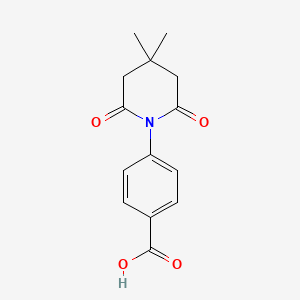
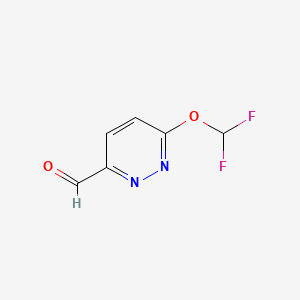
![4-[Bis(trimethylsilyl)amino]-2-(trimethylsilyl)-3-isoxazolidinone](/img/structure/B13937692.png)

![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)-](/img/structure/B13937702.png)

